3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors followed by bromination. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the cyclization can be promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo-pyrimidine core, followed by bromination to introduce the bromine atom at the 3-position .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the core structure.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo-pyridine core but differ in the substituents attached to the ring system.
Uniqueness: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The fused imidazo-pyrimidine ring system also provides a versatile scaffold for further functionalization and derivatization .
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-9-7-10-4(6(12)13)1-2-11(5)7/h1-3H,(H,12,13) |
InChI Key |
KHPDDHHEEXPNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.